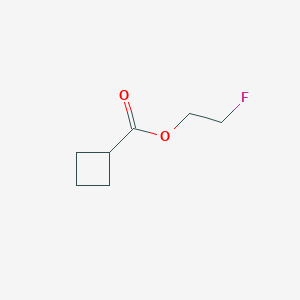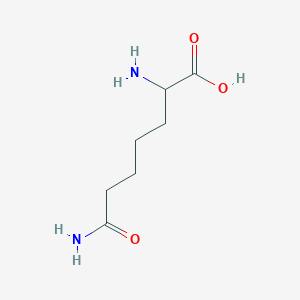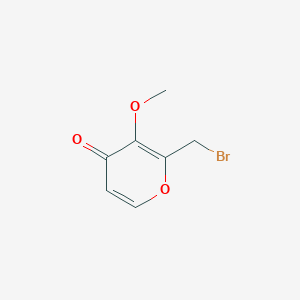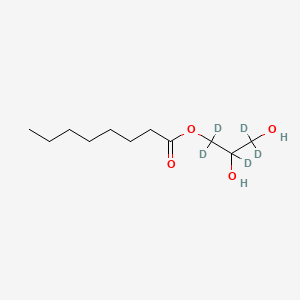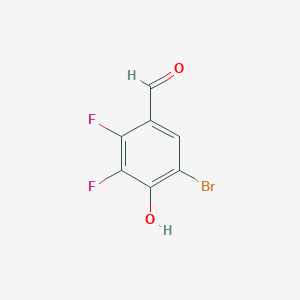
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde typically involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and fluorination reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions.
類似化合物との比較
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks fluorine atoms.
2,3-Difluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains two bromine atoms instead of one bromine and two fluorine atoms.
Uniqueness
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H3BrF2O2 |
|---|---|
分子量 |
237.00 g/mol |
IUPAC名 |
5-bromo-2,3-difluoro-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H |
InChIキー |
UHZJKFJIZMKEHU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


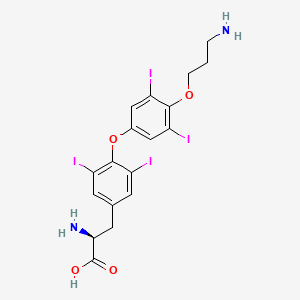
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
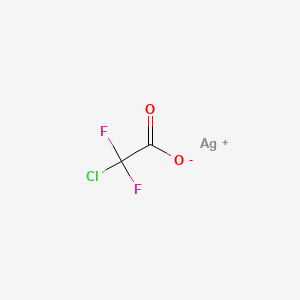
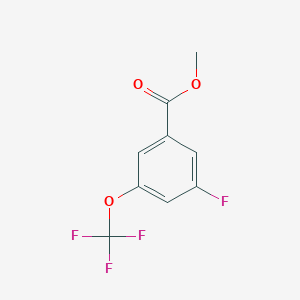
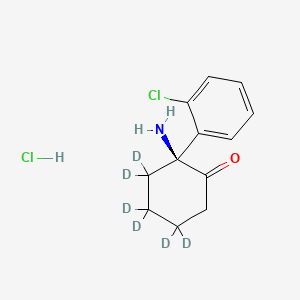
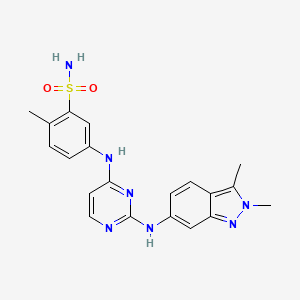
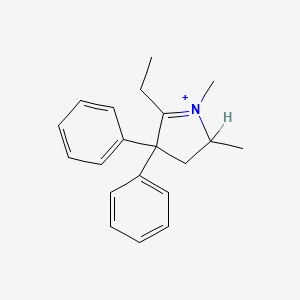
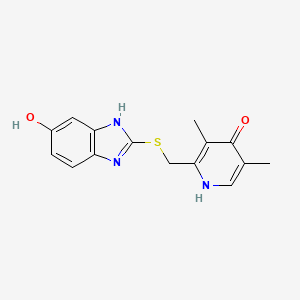
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
